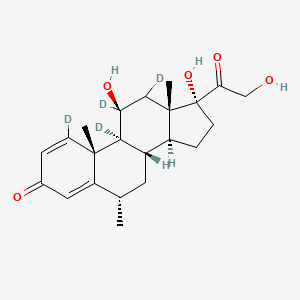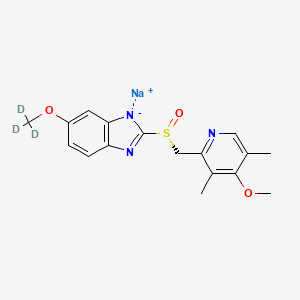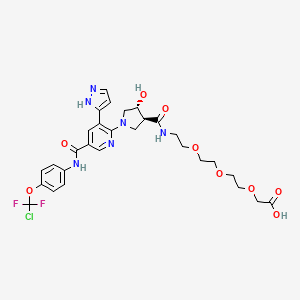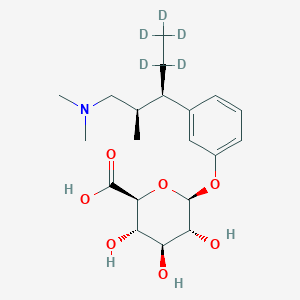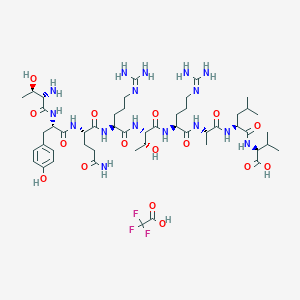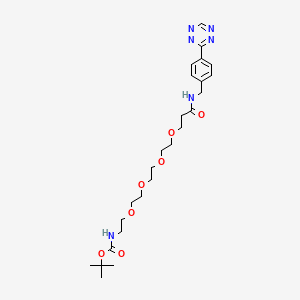
Tetrazine-Ph-NHCO-PEG4-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.
Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.
Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Análisis De Reacciones Químicas
Types of Reactions
Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products Formed
Aplicaciones Científicas De Investigación
Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Mecanismo De Acción
Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparación Con Compuestos Similares
Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:
Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.
These similar compounds highlight the versatility of tetrazine-based linkers in various applications.
Propiedades
Fórmula molecular |
C25H38N6O7 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
Clave InChI |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


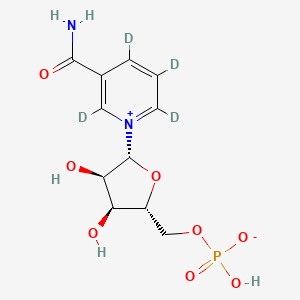
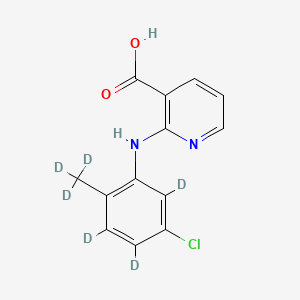
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
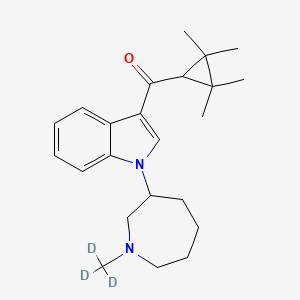
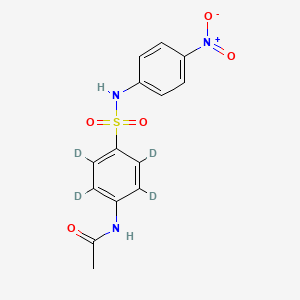

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
